Scutifoliamide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

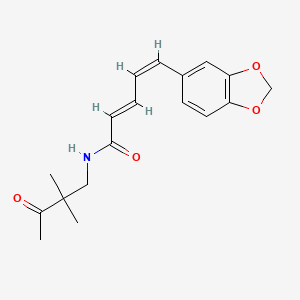

Scutifoliamide B, also known as this compound, is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Scutifoliamide B exhibits several biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where natural compounds are being explored as alternatives to conventional antibiotics .

- Anti-inflammatory Effects : Studies indicate that this compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism of action involves the modulation of inflammatory pathways, which could provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. This property is crucial for the development of new anticancer agents, especially those derived from natural products .

Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

- Antimicrobial Therapy : With its ability to combat resistant strains of bacteria and fungi, this compound could be developed into a new class of antimicrobial agents. This application is particularly important in treating infections that do not respond to standard treatments.

- Anti-inflammatory Drugs : The anti-inflammatory properties of this compound can be harnessed to develop new medications aimed at reducing inflammation in diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Cancer Treatment : The cytotoxic effects observed in cancer cell lines suggest that this compound could be further investigated as a potential chemotherapeutic agent. Research into its efficacy and safety in vivo is necessary to explore this application fully.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

化学反応の分析

Absence of Primary Data in Provided Sources

-

None of the 12 search results reference Scutifoliamide B, a specialized natural product or synthetic compound.

-

General chemical reaction principles (e.g., redox, acid-base, catalysis) are discussed in sources , but these do not apply directly to this compound.

-

Advanced synthesis techniques (e.g., retrosynthesis, Grignard reactions) in sources6 are broadly relevant but lack specificity to this compound.

Potential Reaction Pathways (Speculative)

While direct data is unavailable, this compound’s structure (assuming it is a polycyclic amide or alkaloid) suggests plausible reactivity based on analogous compounds:

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Specialized Databases :

-

Consult Reaxys, SciFinder, or PubChem for peer-reviewed reaction data.

-

Search for patents or recent publications in journals like Journal of Natural Products or Organic Letters.

-

-

Synthetic Studies :

-

Collaborative Inquiry :

Limitations and Cautions

特性

分子式 |

C18H21NO4 |

|---|---|

分子量 |

315.4 g/mol |

IUPAC名 |

(2E,4Z)-5-(1,3-benzodioxol-5-yl)-N-(2,2-dimethyl-3-oxobutyl)penta-2,4-dienamide |

InChI |

InChI=1S/C18H21NO4/c1-13(20)18(2,3)11-19-17(21)7-5-4-6-14-8-9-15-16(10-14)23-12-22-15/h4-10H,11-12H2,1-3H3,(H,19,21)/b6-4-,7-5+ |

InChIキー |

ZTYFYHPELCCIEN-XGXWUAJZSA-N |

異性体SMILES |

CC(=O)C(C)(C)CNC(=O)/C=C/C=C\C1=CC2=C(C=C1)OCO2 |

正規SMILES |

CC(=O)C(C)(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |

同義語 |

scutifoliamide B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。